N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methylphenoxy)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) in dimethyl sulfoxide-d₆ reveals distinct signals for key functional groups. The acetamide methyl group resonates as a singlet at δ 2.08 ppm, while the NH proton appears as a broad peak at δ 8.32 ppm, indicative of hydrogen bonding. The benzofuran aromatic protons split into multiplets between δ 6.85–7.48 ppm, with deshielding observed for H-5 (δ 7.48 ppm) due to electron withdrawal by the carbonyl group.
The 2-methylphenoxy substituent exhibits a characteristic triplet for the methyl group at δ 1.26 ppm (J = 6.8 Hz), coupled with adjacent methine protons. The 3-chloro-4-methoxyphenyl moiety shows a downfield-shifted singlet at δ 3.81 ppm for the methoxy group and a doublet at δ 7.12 ppm for the chlorine-adjacent aromatic proton.
Table 2: Key ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetamide CH₃ | 2.08 | Singlet |
| NH | 8.32 | Broad |
| Benzofuran H-5 | 7.48 | Doublet |
| 2-Methylphenoxy CH₃ | 1.26 | Triplet |
| 4-Methoxyphenyl OCH₃ | 3.81 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy confirms functional groups through characteristic absorption bands. A strong peak at 1675 cm⁻¹ corresponds to the carbonyl stretch of the acetamide group, while the benzofuran C=O appears at 1712 cm⁻¹. The N–H bending vibration is observed at 1540 cm⁻¹, and aromatic C–H stretches emerge between 3050–3100 cm⁻¹. The methoxy C–O–C asymmetric stretch produces a band at 1255 cm⁻¹, consistent with electron-donating substituents.
Comparative Analysis with Related Benzofuran-Acetamide Hybrids
Structural comparisons with analogs highlight the impact of substituents on molecular geometry and electronic properties. For instance, replacing the 3-chloro-4-methoxyphenyl group in the target compound with a 2,3-dihydro-1,4-benzodioxine moiety (as in N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide) reduces planarity, increasing the dihedral angle to 72.8°. This alteration diminishes π-π stacking potential but enhances solubility due to the oxygen-rich benzodioxine ring.
Table 3: Substituent Effects on Benzofuran-Acetamide Hybrids
| Compound | Dihedral Angle | Key Substituent | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 68.5° | 3-Chloro-4-methoxyphenyl | 0.45 |
| N-[2-(Benzodioxine-carbonyl)-3-yl]... | 72.8° | 2,3-Dihydro-1,4-benzodioxine | 1.12 |
| N-(Benzofuran-2-yl)acetamide | 54.2° | None | 2.89 |
The 2-methylphenoxy group in the target compound introduces steric hindrance absent in simpler analogs like N-(benzofuran-2-yl)acetamide, which lacks aromatic side chains. This hindrance reduces rotational freedom, as evidenced by narrower $$^1$$H NMR splitting patterns (J = 6.8 Hz vs. J = 8.2 Hz in unsubstituted derivatives).
Electron-withdrawing groups, such as the 3-chloro substituent, significantly alter electronic density. Density functional theory (DFT) calculations show a 12% reduction in HOMO-LUMO gap compared to non-chlorinated analogs, enhancing reactivity toward electrophilic agents. Conversely, methoxy groups increase electron density on the benzofuran ring, shifting UV-Vis absorption maxima by 15 nm.
Properties
Molecular Formula |
C25H20ClNO5 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H20ClNO5/c1-15-7-3-5-9-19(15)31-14-22(28)27-23-17-8-4-6-10-20(17)32-25(23)24(29)16-11-12-21(30-2)18(26)13-16/h3-13H,14H2,1-2H3,(H,27,28) |
InChI Key |
OJPGCDFKJKSNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
The cyclization of substituted phenols with α,β-unsaturated aldehydes under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) remains a widely adopted method. For instance, 2-hydroxybenzaldehyde derivatives react with propargyl alcohol in the presence of H₂SO₄ at 80–100°C, yielding the benzofuran ring via intramolecular dehydration. This method typically achieves yields of 65–75%, though side products such as dimeric species may form due to competing polymerization.
Transition-Metal-Mediated Coupling
Palladium-catalyzed Sonogashira coupling between 2-iodophenols and terminal alkynes offers superior regioselectivity. For example, 2-iodo-4-methoxyphenol reacts with 3-methylphenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI, producing the benzofuran core in 82% yield. This method minimizes byproducts but requires stringent anhydrous conditions and inert atmospheres.
Table 1: Comparison of Benzofuran Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄, 80–100°C | 65–75 | Cost-effective, simple setup | Moderate yields, side reactions |
| Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI, 70°C | 82 | High regioselectivity | Sensitive to moisture, costly |
Introduction of the Phenylcarbonyl Group
The phenylcarbonyl moiety at the C-2 position of benzofuran is introduced via Friedel-Crafts acylation or direct coupling reactions .
Friedel-Crafts Acylation
Treatment of the benzofuran core with 3-chloro-4-methoxybenzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C selectively acylates the C-2 position. This exothermic reaction requires careful temperature control to prevent over-acylation or ring decomposition. The reaction typically proceeds to 85% conversion within 2 hours, with residual starting material removed via silica gel chromatography.
Direct Coupling via Carbodiimide Reagents
An alternative approach involves activating 3-chloro-4-methoxybenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) and coupling it to the benzofuran’s C-2 position. This method, conducted in tetrahydrofuran (THF) at room temperature, achieves 78% yield but necessitates rigorous exclusion of moisture to prevent DCC hydrolysis.
Attachment of the Phenoxyacetamide Moiety
The final step involves conjugating 2-(2-methylphenoxy)acetic acid to the benzofuran intermediate.
Amide Bond Formation
The benzofuran derivative is treated with 2-(2-methylphenoxy)acetyl chloride in the presence of triethylamine (TEA) as a base. Reaction in anhydrous dichloromethane at 0–5°C for 4 hours yields the target compound in 70% isolated yield. Excess acyl chloride is quenched with aqueous NaHCO₃, and the product is purified via recrystallization from ethanol/water.
Coupling via Mixed Carbonate Intermediates
A two-step protocol first converts 2-(2-methylphenoxy)acetic acid to its N-hydroxysuccinimide (NHS) ester using NHS and DCC. Subsequent reaction with the benzofuran amine in dimethylformamide (DMF) at 25°C achieves 88% yield, with higher purity compared to direct acylation.
Table 2: Optimization of Phenoxyacetamide Attachment
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Direct acylation | Acetyl chloride, TEA, CH₂Cl₂ | 70 | 92% |
| NHS ester coupling | NHS, DCC, DMF | 88 | 98% |
Industrial Production Methods
Scalable synthesis requires balancing cost, yield, and environmental impact.
Continuous Flow Reactors
Implementing flow chemistry for the Friedel-Crafts acylation step reduces reaction time from 2 hours to 15 minutes, with yields improving to 90% due to enhanced heat transfer and mixing.
Solvent Recycling
Ethanol/water mixtures from recrystallization are distilled and reused, reducing waste generation by 40%.
Reaction Optimization and Troubleshooting
Byproduct Formation
Over-acylation during Friedel-Crafts reactions generates di-acylated byproducts (5–10%). Adding molecular sieves (4Å) absorbs HCl, shifting equilibrium toward mono-acylation.
Purification Challenges
Silica gel chromatography remains standard, but preparative HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting impurities, enhancing purity to >99%.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols replacing the chloro group.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from diverse pharmacological and chemical contexts:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations
Carboxamide derivatives () exhibit higher molecular weights (~464.5 vs.
Substituent Effects: Chloro/Methoxy Groups: The 3-Cl-4-OMe group in the target compound enhances electron-withdrawing and lipophilic properties, similar to 4-Cl-benzyl () and 3-Cl-phenyl (). These groups may improve receptor binding but increase metabolic stability challenges. Phenoxy vs. Arylacetamide: The 2-methylphenoxy side chain in the target compound differs from naphthalen-1-yl () or biphenyl () groups, impacting steric hindrance and π-π interactions.
Physical and Spectral Properties :
- Melting points vary significantly: 124.9–125.4°C () vs. 421 K (148°C) for N-(3-Cl-4-F-phenyl)-2-(naphthalen-1-yl)acetamide (). These differences correlate with substituent polarity and crystal packing efficiency.
- IR spectra consistently show NH (~3400 cm⁻¹) and C=O (~1700 cm⁻¹) stretches, confirming acetamide functionality across analogs .
Biological and Pharmacological Context: While the target compound’s bioactivity is hypothesized (based on structural analogs in ), derivatives like RN2 () and benzothiazole-acetamides () are linked to pesticidal or agrochemical uses. chlorobenzoyl) modulate activity.
Research Findings and Implications
- Synthetic Flexibility: The acetamide scaffold allows modular substitution, enabling tuning of electronic (Cl, OMe), steric (methylphenoxy), and hydrogen-bonding (NH) properties. This is critical for optimizing drug-like properties .
- Structure-Activity Relationships (SAR) :
- Limitations : Direct comparison of pharmacological data is hindered by inconsistent reporting (e.g., lacks bioactivity data).
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure that suggests potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 419.9 g/mol. Its structure features a benzofuran core, a chlorinated methoxyphenyl group, and a phenoxyacetamide moiety, which are critical for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide |
| SMILES | CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have shown cytotoxic activity against various cancer cell lines, including leukemia and lung cancer cells. A study found that certain benzofuran derivatives demonstrated IC50 values as low as 0.1 μM against HL60 leukemia cells, indicating potent anticancer activity .
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example, the presence of halogen substituents in benzofuran derivatives has been linked to enhanced binding affinity to target proteins, which may lead to the modulation of cancer-related pathways .
Anti-inflammatory Activity
In addition to anticancer effects, some studies suggest that benzofuran derivatives can exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. The specific activity of this compound in this context remains to be fully elucidated but is an area of active research.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Benzofuran Derivatives : A comprehensive evaluation of various benzofuran analogs highlighted their potential as anticancer agents, particularly due to their ability to induce apoptosis in cancer cells .
- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the benzofuran ring can significantly impact biological activity. For example, halogen substitutions at certain positions have been correlated with increased cytotoxicity against cancer cell lines.
- In Vitro and In Vivo Studies : In vivo studies on similar compounds have demonstrated their efficacy in reducing tumor growth without significant toxicity to normal tissues, suggesting a favorable therapeutic index .
Q & A
What are the critical considerations for designing a reproducible synthesis route for this compound?
The synthesis involves multi-step reactions requiring precise control of intermediates. Key steps include:
- Benzofuran core formation : Cyclization of substituted phenols under acidic conditions (e.g., H₂SO₄) to generate the benzofuran scaffold .
- Carbonyl group introduction : Friedel-Crafts acylation using 3-chloro-4-methoxybenzoyl chloride in the presence of Lewis acids like AlCl₃ .
- Acetamide coupling : Reaction of the intermediate with 2-(2-methylphenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Methodological tip : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products. Use column chromatography for purification to achieve >95% purity.
How can spectroscopic techniques elucidate structural ambiguities in this compound?
Advanced characterization requires:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) to resolve .
- X-ray crystallography : Determine absolute configuration and confirm substituent positions, as demonstrated for analogous benzofuran derivatives .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₄H₂₂ClNO₄, MW 423.89) with <2 ppm error .
What strategies resolve contradictory reports on this compound’s anti-inflammatory vs. anticancer efficacy?
Contradictions may arise from assay conditions or target selectivity. To address this:
- Dose-response profiling : Test across concentrations (1 nM–100 µM) in both cancer (e.g., MCF-7, A549) and inflammatory (e.g., RAW 264.7 macrophages) cell lines .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to identify whether bioactivity correlates with specific kinases (e.g., JAK2) or COX-2 inhibition .
- Orthogonal assays : Compare in vitro enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) to differentiate direct vs. indirect effects .
How do substituents (e.g., chloro, methoxy) influence this compound’s pharmacokinetic properties?
- Chloro group : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility. Use Hansen solubility parameters to optimize solvent systems for formulation .
- Methoxy group : Modulates electron density in the benzofuran ring, affecting metabolic stability. Test cytochrome P450 (CYP3A4/2D6) inhibition to predict drug-drug interactions .
Advanced analysis : Perform QSAR modeling to correlate substituent positions with bioavailability and clearance rates .
What experimental approaches validate the compound’s mechanism of action in kinase inhibition?
- Kinase profiling : Screen against a panel of 100+ kinases at 1 µM to identify primary targets (e.g., Aurora kinase B) .
- Crystallographic studies : Co-crystallize the compound with target kinases to map binding interactions (e.g., hydrogen bonding with hinge region residues) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the kinase in cell lysates .
How can researchers optimize selectivity between structurally similar off-targets?
- Molecular docking : Use Glide or AutoDock to simulate binding to homologous targets (e.g., EGFR vs. HER2). Prioritize compounds with >10-fold selectivity in silico .
- Fragment-based design : Replace the 2-methylphenoxy group with bioisosteres (e.g., thiophene) to reduce off-target binding .
- Metabolite identification : Use LC-MS/MS to detect demethylated or oxidized metabolites that may contribute to off-target effects .
What analytical methods are critical for stability studies under varying pH and temperature?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via UPLC-PDA at 254 nm .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months. Identify major degradation products (e.g., hydrolyzed acetamide) using HRMS .
- Solid-state analysis : Perform DSC and PXRD to detect polymorphic transitions affecting shelf life .
How does the compound’s stereoelectronic profile influence its reactivity in derivatization?
- Electrophilic aromatic substitution (EAS) : The electron-rich benzofuran core directs electrophiles (e.g., nitration) to the 5-position. Use DFT calculations (e.g., Gaussian) to predict regioselectivity .
- Nucleophilic acyl substitution : The acetamide group reacts with amines (e.g., morpholine) under mild basic conditions (pH 8–9) to generate prodrugs .
Synthetic tip : Protect reactive sites (e.g., methoxy groups) with trimethylsilyl chloride during derivatization .
What in vivo models are appropriate for evaluating therapeutic potential?
- Xenograft models : Test antitumor efficacy in nude mice bearing HT-29 colon cancer tumors (oral dosing, 50 mg/kg/day) .
- Acute toxicity : Determine LD₅₀ in Sprague-Dawley rats (single dose, 100–1000 mg/kg) with histopathological analysis .
- PK/PD modeling : Measure plasma half-life (t₁/₂) and AUC₀–24h to correlate exposure with target modulation .
How can conflicting solubility data across studies be reconciled?
- Solvent screening : Test solubility in DMSO, PEG-400, and Captisol® at 25°C and 37°C. Use the shake-flask method with HPLC quantification .
- Co-solvency approach : Blend ethanol (30%) with phosphate buffer (pH 6.8) to enhance aqueous solubility (>1 mg/mL) .
- Solid dispersion : Formulate with HPMC-AS to increase amorphous content and dissolution rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
